molecular formula C20H17NO4 B5823341 2-methyl-3-{[(1-naphthyloxy)acetyl]amino}benzoic acid

2-methyl-3-{[(1-naphthyloxy)acetyl]amino}benzoic acid

Katalognummer B5823341
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: QYDDDUVLALRHNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-3-{[(1-naphthyloxy)acetyl]amino}benzoic acid, commonly known as Napabucasin, is a small molecule inhibitor of cancer stem cells. It was first discovered by scientists at the Japanese pharmaceutical company, Taiho Pharmaceutical Co., Ltd. Napabucasin is a promising drug candidate for cancer treatment due to its ability to target cancer stem cells, which are responsible for tumor growth and metastasis.

Wirkmechanismus

Napabucasin targets cancer stem cells by inhibiting the STAT3 signaling pathway. The STAT3 pathway is involved in the self-renewal and survival of cancer stem cells. Napabucasin inhibits the activation of STAT3, thereby reducing the self-renewal and survival of cancer stem cells. This leads to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
Napabucasin has been shown to have several biochemical and physiological effects. It inhibits the growth and metastasis of cancer cells by targeting cancer stem cells. It also reduces the expression of genes involved in inflammation and angiogenesis, which are important processes in cancer progression. Napabucasin has been shown to have low toxicity and is well-tolerated in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

Napabucasin has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has low toxicity and is well-tolerated in preclinical studies. However, Napabucasin has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in in vitro and in vivo studies. It also has low bioavailability, which can limit its effectiveness in clinical trials.

Zukünftige Richtungen

There are several future directions for Napabucasin research. One direction is to improve its solubility and bioavailability to increase its effectiveness in clinical trials. Another direction is to investigate its potential in combination therapy with other anti-cancer drugs. Napabucasin's ability to target cancer stem cells makes it a promising drug candidate for combination therapy. Additionally, further research is needed to understand its mechanism of action and its potential in other types of cancer.

Synthesemethoden

The synthesis of Napabucasin involves the condensation of 2-methyl-3-nitrobenzoic acid with 1-naphthol in the presence of sodium hydride and DMF. The resulting intermediate is then treated with acetic anhydride and triethylamine to form the final product. The overall yield of Napabucasin is around 20%.

Wissenschaftliche Forschungsanwendungen

Napabucasin has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including colorectal, pancreatic, and liver cancer cells. Napabucasin's ability to target cancer stem cells, which are responsible for tumor growth and metastasis, makes it a promising drug candidate for cancer treatment.

Eigenschaften

IUPAC Name

2-methyl-3-[(2-naphthalen-1-yloxyacetyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-13-15(20(23)24)9-5-10-17(13)21-19(22)12-25-18-11-4-7-14-6-2-3-8-16(14)18/h2-11H,12H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDDDUVLALRHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)COC2=CC=CC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.